molecular formula C57H80F3N13O16S2 B12355845 Neurokinin B Trifluoroacetate

Neurokinin B Trifluoroacetate

Cat. No.: B12355845
M. Wt: 1324.5 g/mol
InChI Key: ZQXWSRCHLZXNEZ-SBPCDBINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neurokinin B Trifluoroacetate involves the solid-phase peptide synthesis (SPPS) technique. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Neurokinin B Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Neurokinin B Trifluoroacetate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neuroendocrine signaling and reproductive biology.

    Medicine: Explored as a potential therapeutic agent for disorders related to the hypothalamic-pituitary-gonadal axis.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Neurokinin B Trifluoroacetate exerts its effects by binding to the neurokinin-3 receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, regulating reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neurokinin B Trifluoroacetate is unique in its specific role in the regulation of reproductive functions through the neurokinin-3 receptor. Unlike other tachykinins, it has a distinct influence on the hypothalamic-pituitary-gonadal axis, making it a valuable compound for research in reproductive biology and endocrinology .

Properties

Molecular Formula

C57H80F3N13O16S2

Molecular Weight

1324.5 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C55H79N13O14S2.C2HF3O2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71;3-2(4,5)1(6)7/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1

InChI Key

ZQXWSRCHLZXNEZ-SBPCDBINSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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